molecular formula C15H22N2O3 B252708 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid

4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid

Cat. No. B252708
M. Wt: 278.35 g/mol
InChI Key: FXTYAUIZXZWTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid, also known as MPB, is a chemical compound that has been widely studied for its potential use in scientific research. MPB is a derivative of benzoic acid and is commonly used as a tool compound to study the function of transporters and receptors in the central nervous system.

Mechanism of Action

The mechanism of action of 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid is complex and not fully understood. However, it is known to bind to the DAT and NET transporters in the brain, inhibiting their function and leading to an increase in the levels of dopamine and norepinephrine in the synapse. 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has also been shown to bind to the sigma-1 receptor, which may be involved in its analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid are varied and depend on the specific system being studied. In general, 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased mood and energy levels. 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has also been shown to have analgesic effects, potentially through its binding to the sigma-1 receptor. Additionally, 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of conditions.

Advantages and Limitations for Lab Experiments

The use of 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid in lab experiments has several advantages. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the function of transporters and receptors in the brain. Additionally, 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has been shown to be relatively safe and well-tolerated in animal studies. However, there are also limitations to its use. 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid is a complex compound that requires careful synthesis and handling, which can be time-consuming and expensive. Additionally, the effects of 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid can vary depending on the specific system being studied, making it important to carefully design experiments to ensure accurate results.

Future Directions

There are several potential future directions for 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid research. One area of interest is the development of more selective compounds that target specific transporters and receptors in the brain. Additionally, there is interest in exploring the potential therapeutic uses of 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid, particularly in the treatment of pain and inflammation. Finally, there is interest in using 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid as a tool compound to study the function of the sigma-1 receptor, which is involved in a variety of physiological processes. Overall, 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid can be synthesized through a multistep process that involves the reaction of benzoic acid with 3-(4-morpholinyl)propylamine. The resulting product is then treated with formaldehyde and hydrochloric acid to form 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid. The synthesis of 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has been used extensively in scientific research to study the function of transporters and receptors in the central nervous system. Specifically, it has been used to study the role of the dopamine transporter (DAT) and the norepinephrine transporter (NET) in the brain. 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has also been used to study the function of the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation.

properties

Product Name

4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

4-[(3-morpholin-4-ylpropylamino)methyl]benzoic acid

InChI

InChI=1S/C15H22N2O3/c18-15(19)14-4-2-13(3-5-14)12-16-6-1-7-17-8-10-20-11-9-17/h2-5,16H,1,6-12H2,(H,18,19)

InChI Key

FXTYAUIZXZWTAC-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1COCCN1CCCNCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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